molecular formula C22H21BrF2N4OS B2961992 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 1190016-61-5

2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2961992
CAS No.: 1190016-61-5
M. Wt: 507.4
InChI Key: IQPYXLXXVIOWGY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to be quite complex due to the presence of the spirocyclic system and the various substituents. Computational methods such as density functional theory could be used to predict the structure .

Scientific Research Applications

Receptor Agonist Development

Compounds structurally related to the specified chemical have been explored for their potential as receptor agonists. For instance, derivatives of 1,3,8-triazaspiro[4.5]decan-4-ones have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor, exhibiting full agonist behavior in biochemical assays. This research highlights the potential of such compounds in developing new therapeutics targeting specific receptor pathways (Röver et al., 2000).

Antimicrobial Activity

Another area of application involves the synthesis and evaluation of novel derivatives for antimicrobial activity. For example, new sulphonamide derivatives have been synthesized and shown to display good antimicrobial activity, underscoring the significance of structural modifications in enhancing biological effects against pathogenic strains (Fahim & Ismael, 2019).

Anticancer and Antidiabetic Activities

Further research has been conducted on spirothiazolidines analogs, demonstrating significant anticancer and antidiabetic activities. This indicates the potential of spirocyclic compounds in contributing to the development of new treatments for chronic conditions such as cancer and diabetes (Flefel et al., 2019).

Properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrF2N4OS/c1-29-10-8-22(9-11-29)27-20(14-2-4-15(23)5-3-14)21(28-22)31-13-19(30)26-18-7-6-16(24)12-17(18)25/h2-7,12H,8-11,13H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPYXLXXVIOWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrF2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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